molecular formula C16H19N3OS B2864024 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione CAS No. 676243-80-4

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione

Cat. No.: B2864024
CAS No.: 676243-80-4
M. Wt: 301.41
InChI Key: XOVLHPBLSHTJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound that features a furan ring, a phenethyl group, and a triazinane-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of furan derivatives with triazinane-2-thione precursors. One common method includes the use of microwave-assisted conditions to facilitate the reaction between 2-furoic acid, furfurylamine, and furfuryl alcohol . The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar microwave-assisted techniques, ensuring efficient and cost-effective production. The use of biorefineries to produce furan derivatives from biomass can also be integrated into the industrial process, promoting sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanic acids.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

Scientific Research Applications

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the triazinane-2-thione core can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione is unique due to its combination of a furan ring, a phenethyl group, and a triazinane-2-thione core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c21-16-17-12-18(11-15-7-4-10-20-15)13-19(16)9-8-14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVLHPBLSHTJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CO2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333691
Record name 5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

676243-80-4
Record name 5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.